molecular formula C10H11N5O2 B1434731 [Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid CAS No. 1706447-78-0

[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid

Cat. No.: B1434731
CAS No.: 1706447-78-0
M. Wt: 233.23 g/mol
InChI Key: BLGJPKBPFCKMSC-UHFFFAOYSA-N
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Description

“[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid” is a compound that belongs to the class of pyrazolylpyridazine . Pyrazolylpyridazine is a non-fused biheterocyclic system, and its derivatives have a wide spectrum of biological activity . They have been used in agriculture as insecticides, fungicides, and herbicides . Some derivatives have also shown a pronounced stimulating effect on plant growth .


Synthesis Analysis

The synthesis of pyrazolylpyridazine derivatives involves reactions with aryl isocyanate, aryl, and alkyl isothiocyanates . For instance, hydrazide A reacted with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form certain compounds . When hydrazide A reacted with ethyl isothiocyanate in anhydrous benzene, the hydrogen atom of the NH2 group was replaced, leading to the formation of compound 3 . This compound was then subjected to heterocyclization in sulfuric acid or ethanol to form other derivatives .


Molecular Structure Analysis

The molecular structure of pyrazolylpyridazine derivatives can be complex. For example, in the molecules of compounds 1 and 2, the rotation around amide bonds is hindered, which results in some signals in the 1H and 13C NMR spectra being broadened .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolylpyridazine derivatives are diverse and can involve various reagents and conditions . For example, the reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolylpyridazine derivatives can vary. For example, the yields and some physicochemical characteristics of the prepared compounds are given in Table 1 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Preparation of Pyrazolo[3,4-d]-pyrimidines : Novel pyrazole-o-aminonitriles were synthesized as precursors for the preparation of previously unreported pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]1,2,4-triazolo[5,1-f]pyrimidines. These compounds are expected to possess considerable chemical and pharmacological activities due to their unique structural properties (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Synthesis of Triazolopyridine and Pyridotriazine Derivatives : A series of pyridine and fused pyridine derivatives were prepared, showcasing the versatility of the compound in generating a wide range of heterocyclic compounds with potential antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).

Biological Activity

Analgesic and Anti-inflammatory Properties : Amide derivatives of the compound were synthesized and tested for their analgesic and anti-inflammatory activities, showing potency greater than aspirin and indomethacin, respectively. These activities suggest a potential for the development of new therapeutic agents (E. Banoglu et al., 2004).

Antimicrobial and Antimycobacterial Activities : Derivatives of the compound were synthesized and evaluated for their antimicrobial and antimycobacterial activities, with certain derivatives showing promising results against various bacterial and fungal strains. This highlights the compound's potential in the development of new antimicrobial agents (.. R.V.Sidhaye et al., 2011).

Safety and Hazards

The safety and hazards associated with pyrazolylpyridazine derivatives can depend on various factors. For instance, one compound was terminated as a preclinical candidate because of a narrow therapeutic window in cardio-related safety .

Future Directions

The development of c-Met inhibitors for regulation of c-Met signaling pathway is an attractive strategy for the clinical management of various tumors, such as liver, breast, pancreas, lung, kidney, bladder, ovary, brain, prostate, and many other cancers . There are at least 20 compounds in active clinical development, and some of them have reached the clinical trials phase .

Biochemical Analysis

Biochemical Properties

[Methyl-(6-pyrazol-1-yl-pyridazin-3-yl)-amino]-acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS) . This oxidative stress can lead to alterations in gene expression and cellular metabolism, ultimately affecting cell function and viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in oxidative stress responses . These interactions result in the modulation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cholinergic signaling pathways without causing significant adverse effects . At higher doses, this compound can induce oxidative stress, leading to cellular damage and toxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, this compound can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

Properties

IUPAC Name

2-[methyl-(6-pyrazol-1-ylpyridazin-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-14(7-10(16)17)8-3-4-9(13-12-8)15-6-2-5-11-15/h2-6H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGJPKBPFCKMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NN=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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